molecular formula C16H26N2O4 B14714423 2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 7180-86-1

2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14714423
CAS No.: 7180-86-1
M. Wt: 310.39 g/mol
InChI Key: DXWHFYJTJAUAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxy-1,4-benzoquinone with 2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.

Scientific Research Applications

2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound is known to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein. This leads to programmed cell death and inhibition of cell proliferation .

Comparison with Similar Compounds

2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

7180-86-1

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis(2-methylpropylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H26N2O4/c1-9(2)7-17-11-13(19)16(22-6)12(18-8-10(3)4)14(20)15(11)21-5/h9-10,17-18H,7-8H2,1-6H3

InChI Key

DXWHFYJTJAUAFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C(=O)C(=C(C1=O)OC)NCC(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.